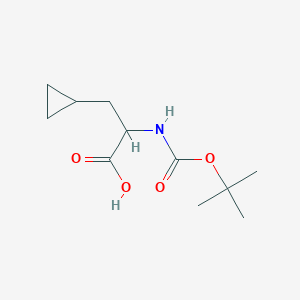
N-Boc-cyclopropyl alanine
Vue d'ensemble
Description
N-Boc-cyclopropyl alanine is a derivative of the amino acid alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain includes a cyclopropyl group. This compound is of interest in the field of organic chemistry and peptide synthesis due to its unique structural properties and potential applications in creating novel peptides with altered conformational dynamics.
Synthesis Analysis
The synthesis of N-Boc-cyclopropyl alanine and related compounds involves various strategies. For instance, the synthesis of N-Boc-protected amino acids can be achieved through reductive amination approaches, as described in the synthesis of N alpha-(1-phenyl-2-mercaptoethyl) amino acids . Although not directly related to N-Boc-cyclopropyl alanine, this method provides insight into the synthesis of B
Applications De Recherche Scientifique
Ultrastructural Studies of Elastase-like Enzymes
N-Boc-cyclopropyl alanine derivatives have been utilized in the study of elastase-like enzymes within human neutrophils. A derivative, N-t-Boc-L-alanine-p-nitrothiophenyl ester (Boc-Ala-SNp), was synthesized for ultrastructural cytochemical substrate to investigate intracellular elastase-like enzymes in neutrophils. This approach enabled the localization of enzyme activity within various cellular components, such as the nuclear membrane, Golgi complex, and mitochondria, offering insights into the enzyme's intracellular dynamics and potential roles in health and disease (Clark et al., 1980).
Glycobiology and Peptide Synthesis
In glycobiology, N-Boc-cyclopropyl alanine derivatives have facilitated the synthesis of complex glycoclusters, mimicking natural carbohydrate ligands. For instance, N-Alloc-N'-Boc-N''-Fmoc-alpha,alpha-bis(aminomethyl)-beta-alanine was used to prepare triantennary peptide glycoclusters on a solid support. This technique is pivotal for studying carbohydrate-protein interactions and developing therapeutic agents targeting specific biological pathways (Katajisto et al., 2002).
Synthesis of Non-Protein Amino Acids
Research on N-Boc-cyclopropyl alanine has also led to advancements in the synthesis of non-protein amino acids. A method involving the cyclization of N-Boc-α-alkylserines to β-lactones and subsequent ring opening produced N-Boc-α-alkyl-β-(sec-amino)alanines. These compounds are of interest for their potential to create novel peptides and peptidomimetics with unique biological properties (Olma et al., 2011).
Enantiomeric Separation in Analytical Chemistry
The compound has also been applied in analytical chemistry for the enantiomeric separation of N-tert-butoxycarbonyl amino acids. Using capillary electrophoresis with hydroxypropyl-substituted cyclodextrins, researchers achieved successful enantiomeric separation of N-t-Boc derivatized amino acids. This method is crucial for analyzing the purity and composition of chiral compounds, which is vital in drug development and biochemical research (Yowell et al., 1996).
Orientations Futures
Propriétés
IUPAC Name |
3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRRTFCDSZGFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405727 | |
| Record name | N-Boc-cyclopropyl alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-cyclopropyl alanine | |
CAS RN |
888323-62-4 | |
| Record name | N-Boc-cyclopropyl alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

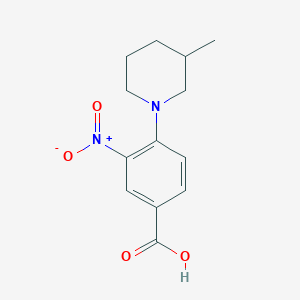
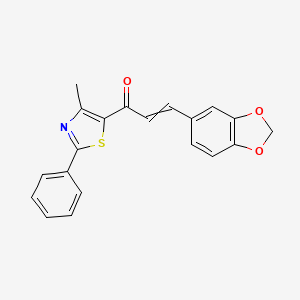
![(E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid](/img/structure/B1309275.png)
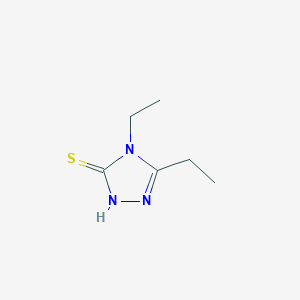


![4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine](/img/structure/B1309293.png)
![3-(2-{[(2-Fluorobenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile](/img/structure/B1309294.png)
![3-[4-(3-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile](/img/structure/B1309295.png)
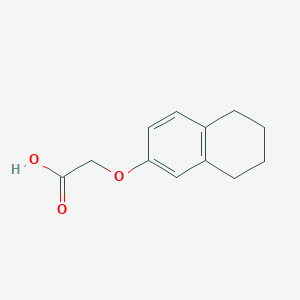
![Methyl 3-[[2-(benzenesulfonyl)-2-nitroethenyl]amino]benzoate](/img/structure/B1309297.png)

![Imidazo[2,1-b]thiazol-6-ylmethanamine](/img/structure/B1309308.png)
